2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole
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Overview
Description
2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with methoxyacetic acid under acidic conditions to form the desired oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives .
Scientific Research Applications
2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-5-methoxy-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-1,3,4-oxadiazole: Lacks the methoxy group, which may affect its chemical properties and biological activity.
5-Methoxy-1,3,4-oxadiazole: Lacks the 4-chlorophenyl group, leading to different reactivity and applications.
2-Phenyl-5-methoxy-1,3,4-oxadiazole: Similar structure but without the chlorine atom, which can influence its interactions and effects.
Properties
CAS No. |
82476-12-8 |
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Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methoxy-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H7ClN2O2/c1-13-9-12-11-8(14-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |
InChI Key |
ZFMXLEKTIPSDTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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